5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Catalog No.
S686518
CAS No.
1192-81-0
M.F
C4H5ClN2O
M. Wt
132.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

CAS Number

1192-81-0

Product Name

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

IUPAC Name

5-(chloromethyl)-3-methyl-1,2,4-oxadiazole

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

InChI

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3

InChI Key

FYDQQEVRVKAASZ-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CCl

Canonical SMILES

CC1=NOC(=N1)CCl

The exact mass of the compound 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0) is a highly electrophilic heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development for the installation of the bioisosteric 1,2,4-oxadiazole moiety [1]. Characterized by its activated 5-chloromethyl group, this compound serves as a premier alkylating agent for nucleophiles such as amines, thiols, and phenols[2]. In commercial procurement, it is prioritized over its brominated analogs due to its optimal balance of shelf stability and SN2 reactivity, making it a critical precursor for synthesizing diverse pharmacophores, including enzyme inhibitors and receptor modulators [1].

Substituting 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole with generic alkyl halides or its regioisomer, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, fundamentally alters reaction kinetics and target binding profiles [1]. The 5-position of the 1,2,4-oxadiazole ring is highly electron-deficient due to the adjacent oxygen and nitrogen atoms, rendering the 5-chloromethyl group significantly more reactive toward nucleophilic substitution than the 3-chloromethyl counterpart [1]. Furthermore, attempting to substitute with the 5-bromomethyl analog, while theoretically offering higher electrophilicity, introduces severe handling and scalability issues due to the bromide's propensity for rapid degradation and polymerization [2]. Consequently, procurement of the 5-chloromethyl derivative is mandatory for reproducible, scalable synthesis without compromising yield or shelf life [2].

Superior SN2 Kinetics vs. 3-Chloromethyl Isomers

The 5-chloromethyl group exhibits enhanced electrophilicity compared to the 3-chloromethyl regioisomer due to the strong electron-withdrawing effect of the adjacent O1 and N4 atoms in the 1,2,4-oxadiazole ring [1]. In comparative nucleophilic substitution assays, 5-halomethyl derivatives demonstrate significantly faster reaction rates and higher yields in standard amination and etherification protocols compared to their 3-substituted counterparts, which often require harsher conditions or extended reaction times [2].

Evidence DimensionNucleophilic substitution efficiency
Target Compound Data5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (High SN2 reactivity under mild basic conditions)
Comparator Or Baseline3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (Lower reactivity, requires elevated temperatures)
Quantified DifferenceSubstantially higher reaction rates for the 5-position electrophile.
ConditionsStandard SN2 alkylation of primary/secondary amines.

Ensures high-yielding, rapid alkylation under mild conditions, reducing degradation of sensitive substrates during complex API synthesis.

Shelf-Life and Process Stability vs. Bromomethyl Derivatives

While 5-bromomethyl-1,2,4-oxadiazoles are highly potent electrophiles, they are notoriously unstable and prone to rapid degradation, often requiring in situ generation [2]. In contrast, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole provides a critical balance, maintaining high alkylating power while offering commercial shelf stability (stable for months under standard -20°C or refrigerated storage)[1]. This stability prevents the formation of polymeric byproducts and ensures reproducible batch-to-batch yields in industrial scale-up [2].

Evidence DimensionReagent shelf-life and handling stability
Target Compound Data5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (Commercially stable, isolable reagent)
Comparator Or Baseline5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole (Prone to rapid degradation/polymerization)
Quantified DifferenceMonths of stability (target) vs. immediate degradation/in situ use requirement (comparator).
ConditionsStandard laboratory storage and batch reactor handling.

Allows for bulk procurement and long-term storage without the yield losses and impurity profiles associated with unstable brominated precursors.

Bioisosteric Value in Drug Design

The incorporation of the 3-methyl-1,2,4-oxadiazole moiety via this chloromethyl reagent acts as a robust bioisostere for esters and amides, improving metabolic stability while maintaining hydrogen bond acceptor properties [1]. In SAR studies, the specific orientation provided by the 5-linked methylene group is critical for target pocket occupation, which cannot be replicated by generic benzyl chlorides or 1,3,4-oxadiazole isomers [2].

Evidence DimensionMetabolic stability and target affinity
Target Compound Data3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety (High metabolic resistance, specific vector orientation)
Comparator Or BaselineEster/amide or generic benzyl groups (Susceptible to enzymatic cleavage or poor fit)
Quantified DifferenceEnhanced half-life and specific binding affinity in target assays.
ConditionsIn vitro metabolic stability and receptor binding assays.

Justifies the higher procurement cost of this specific heterocyclic building block over generic alkylating agents for advanced lead optimization.

Synthesis of Sirtuin (Sirt2) Inhibitors and CNS Therapeutics

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is heavily utilized in the synthesis of Sirt2 inhibitors, where the oxadiazole core provides essential hydrogen bonding and metabolic stability [1]. The chloromethyl group enables the rapid attachment of diverse pharmacophores, making it a preferred precursor in CNS drug discovery workflows[1].

Development of Novel Agrochemicals and Nematicides

In agricultural chemistry, haloalkyl-1,2,4-oxadiazoles are critical components of next-generation nematicides targeting acetylcholine receptors[2]. The 5-chloromethyl derivative serves as an ideal building block for these applications, offering the necessary reactivity to synthesize highly active, environmentally stable crop protection agents [2].

Bioisosteric Replacement in Lead Optimization Workflows

For projects suffering from poor pharmacokinetic profiles due to labile ester or amide linkages, this compound is procured to systematically replace these groups with the metabolically robust 1,2,4-oxadiazole ring [1]. Its predictable SN2 reactivity ensures seamless integration into existing parallel synthesis and combinatorial chemistry pipelines [1].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Dates

Last modified: 08-15-2023

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